3-CYANOBENZYL-D6 BROMIDE
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Overview
Description
3-Cyanobenzyl-D6 Bromide is a deuterated form of 3-cyanobenzyl bromide, which is a chemical compound widely used in various fields of research, including medical, environmental, and industrial research. The deuterated form is often used in studies involving nuclear magnetic resonance (NMR) spectroscopy due to its unique isotopic properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Cyanobenzyl-D6 Bromide typically involves the bromination of 3-cyanobenzyl alcohol with deuterated reagents to ensure the incorporation of deuterium atoms. The reaction is usually carried out under controlled conditions to achieve high purity and yield .
Industrial Production Methods
Industrial production of this compound involves large-scale bromination processes using automated systems to ensure consistency and efficiency. The process includes rigorous quality control measures to maintain the isotopic purity and chemical integrity of the compound .
Chemical Reactions Analysis
Types of Reactions
3-Cyanobenzyl-D6 Bromide undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.
Coupling Reactions: It is commonly used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and other nucleophiles. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Suzuki-Miyaura Coupling: This reaction involves palladium catalysts and boronic acids or esters under mild conditions.
Major Products Formed
Substitution Reactions: Products include various substituted benzyl derivatives depending on the nucleophile used.
Coupling Reactions: Products are typically biaryl compounds formed through the coupling of the benzyl group with another aromatic ring.
Scientific Research Applications
3-Cyanobenzyl-D6 Bromide is used in a wide range of scientific research applications:
Chemistry: It is used as a building block in organic synthesis and in the study of reaction mechanisms using NMR spectroscopy.
Biology: It serves as a precursor in the synthesis of biologically active molecules and inhibitors.
Medicine: It is involved in the development of pharmaceuticals, particularly in the synthesis of compounds with potential therapeutic effects.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Cyanobenzyl-D6 Bromide involves its ability to act as an electrophile in substitution and coupling reactions. In nucleophilic substitution, the bromine atom is replaced by a nucleophile, forming a new chemical bond. In coupling reactions, it participates in the formation of carbon-carbon bonds through palladium-catalyzed processes .
Comparison with Similar Compounds
Similar Compounds
3-Cyanobenzyl Bromide: The non-deuterated form, used in similar applications but without the isotopic labeling.
3-Bromomethylbenzonitrile: Another brominated benzyl compound used in organic synthesis.
Uniqueness
3-Cyanobenzyl-D6 Bromide is unique due to its deuterium labeling, which makes it particularly useful in NMR spectroscopy and studies involving isotopic effects. This isotopic labeling provides distinct advantages in tracing and analyzing reaction pathways and mechanisms.
Properties
CAS No. |
1219802-21-7 |
---|---|
Molecular Formula |
C8H6BrN |
Molecular Weight |
202.08 g/mol |
IUPAC Name |
3-[bromo(dideuterio)methyl]-2,4,5,6-tetradeuteriobenzonitrile |
InChI |
InChI=1S/C8H6BrN/c9-5-7-2-1-3-8(4-7)6-10/h1-4H,5H2/i1D,2D,3D,4D,5D2 |
InChI Key |
CVKOOKPNCVYHNY-NVSFMWKBSA-N |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])C#N)[2H])C([2H])([2H])Br)[2H] |
SMILES |
C1=CC(=CC(=C1)CBr)C#N |
Canonical SMILES |
C1=CC(=CC(=C1)C#N)CBr |
Synonyms |
3-CYANOBENZYL-D6 BROMIDE |
Origin of Product |
United States |
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